Dimethylsilanediol

Environmental analysis Silicone degradation GC-MS method development

Secure high-purity Dimethylsilanediol for specialized R&D. This silanediol enables non-corrosive vapor-phase surface hydrophobization—ideal for microelectronics and MEMS. As the primary PDMS hydrolytic degradation product, it is essential for environmental fate studies and calibration standards. Its unique dual-hydroxyl structure supports organocatalysis research. For applications requiring volatility and water-only byproducts, this is the precise, high-purity monomer your project demands.

Molecular Formula C2H8O2Si
Molecular Weight 92.17 g/mol
CAS No. 1066-42-8
Cat. No. B041321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilanediol
CAS1066-42-8
SynonymsDihydroxydimethylsilane;  Dimethyldihydroxysilane;  Dimethylsilanediol
Molecular FormulaC2H8O2Si
Molecular Weight92.17 g/mol
Structural Identifiers
SMILESC[Si](C)(O)O
InChIInChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3
InChIKeyXCLIHDJZGPCUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.85 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsilanediol (CAS 1066-42-8) for Scientific Procurement: Compound Class and Core Characteristics


Dimethylsilanediol (DMSD) is an organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂, classified as a silanediol [1]. It is a bifunctional silanol bearing two hydroxyl groups attached to a central silicon atom, which also carries two methyl substituents [2]. DMSD is the monomeric unit of polydimethylsiloxane (PDMS), a widely used silicone polymer, and serves as the primary hydrolytic degradation product of PDMS in environmental matrices [3]. While DMSD itself is not used in direct commercial applications, it is a critical intermediate in silicone chemistry and a valuable reagent for surface hydrophobization and materials science research [4].

Dimethylsilanediol (CAS 1066-42-8) Procurement: Why In-Class Analogs Cannot Be Substituted


Generic substitution among silanols, silanediols, or siloxanes is not scientifically defensible because each compound exhibits distinct reactivity, stability, and application-specific performance. For instance, the number of hydroxyl groups (mono-, di-, or tri-functional) dictates hydrogen-bonding capacity and catalytic activity, as demonstrated by faster indole addition to β-nitrostyrene with silanetriol compared to silanediol [1]. Even within the silanediol subclass, substituent effects dramatically alter hydrolytic stability: a fenchole-based silanediol exhibits a 263-fold slower hydrolysis rate than a reference dichlorosilane [2]. Furthermore, DMSD's unique combination of high water solubility and volatility enables vapor-phase surface modification without corrosive byproducts, a property not shared by conventional chlorosilane-based modifiers [3]. The following quantitative evidence guide delineates exactly where DMSD offers verifiable, measurable differentiation.

Dimethylsilanediol (CAS 1066-42-8) Quantitative Differentiation Evidence Guide


GC-MS Detection Limit of Dimethylsilanediol Without Derivatization

Dimethylsilanediol (DMSD) can be analyzed directly by GC-MS without pre-column derivatization, a significant methodological advantage. For siloxane diols, the detection limit for DMSD (n=1) is 100 pg, compared to 1 ng for higher oligomers (n=5) [1]. This contrasts with cyclic dimethylsiloxanes, which achieve a detection limit of 1 pg, highlighting the need for careful method selection. Crucially, DMSD's ability to be analyzed without derivatization simplifies workflow compared to other silanols that require derivatization for GC-MS analysis [1].

Environmental analysis Silicone degradation GC-MS method development

Aqueous Solution Stability of Dimethylsilanediol

Although dimethylsilanediol is known to be unstable in the solid state due to self-condensation, it exhibits remarkable stability in dilute aqueous solutions. A 100-ppm solution of DMSD remained stable for over one year at <0.1% concentration, as confirmed by NMR techniques [1]. This contrasts with its higher propensity for self-condensation in concentrated or solid forms, and with other silanediols that may require stabilization through intramolecular hydrogen bonding or bulky substituents to prevent condensation [2].

Silicone hydrolysis Environmental fate Analytical chemistry

Surface Hydrophobization Efficacy vs. Conventional Modifiers

Dimethylsilanediol modifies oxidized silicon and metal surfaces to impart hydrophobicity, with water being the only byproduct [1]. While the study does not provide contact angle data for DMSD-modified surfaces versus conventional modifiers (e.g., chlorosilanes), it establishes that DMSD is volatile with significant vapor pressure at room temperature, enabling vapor-phase surface modifications [1]. This contrasts with chlorosilane-based modifiers that release corrosive HCl during surface reaction [1].

Surface chemistry Hydrophobic coatings Materials science

Hydrogen-Bonding Catalytic Activity Relative to Chlorosilanol

Silanediols, as a class, exhibit higher catalytic activity as hydrogen bond donors compared to chlorosilanols. For example, a fenchole-based silanediol (BIFOXSi(OH)2) achieved up to 98% yield in the reaction of chromen-4-one with silyl ketene acetals, compared to lower yields with the corresponding chlorosilanol [1]. Additionally, the silanediol formed shorter hydrogen bonds with acetone (OH···O 1.88(3)-2.05(2) Å) than the chlorosilanol (OH···2.16(0) Å), indicating stronger hydrogen-bonding interactions [1]. This class-level inference suggests that dimethylsilanediol, bearing two hydroxyl groups, may offer similar catalytic advantages over monohydroxy silanols.

Organocatalysis Hydrogen-bonding Silanols

Dimethylsilanediol (CAS 1066-42-8) Optimal Research and Industrial Application Scenarios


Environmental Monitoring of Silicone Degradation Products

Due to its role as the primary hydrolytic degradation product of PDMS in soil and water, dimethylsilanediol is essential for environmental fate studies. Its detection limit of 100 pg by GC-MS without derivatization [1] and long-term stability in dilute aqueous solutions (100 ppm stable for >1 year) [2] make it an ideal analyte for monitoring silicone contamination. Procurement of high-purity DMSD is critical for developing accurate calibration standards and tracing silicone polymer breakdown in environmental matrices.

Non-Corrosive Surface Hydrophobization of Sensitive Substrates

DMSD offers a unique advantage for modifying oxidized silicon and metal oxide surfaces where corrosion is a concern. Unlike chlorosilanes, which release HCl gas, DMSD generates only water as a byproduct [3]. Its volatility also enables vapor-phase deposition, allowing for uniform modification of complex geometries without liquid immersion. This scenario is particularly relevant for microelectronics, MEMS devices, and biomedical implants where surface cleanliness and material integrity are paramount.

Investigation of Dual Hydrogen-Bonding Organocatalysis

As a silanediol with two hydroxyl groups, DMSD serves as a model compound for studying dual hydrogen-bonding catalysis. Class-level evidence shows that silanediols form shorter, stronger hydrogen bonds than chlorosilanols and can achieve high catalytic yields in C-C coupling reactions [4]. Researchers exploring organocatalysis may utilize DMSD as a simple, commercially available scaffold to probe structure-activity relationships and develop novel catalytic systems.

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